4-Methoxyphenyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyanoside

Analytical Chemistry Glycobiology Organic Synthesis

Complex oligosaccharide synthesis demands stereochemically defined building blocks with orthogonal protecting group strategies. This peracetylated β-D-glucopyranoside bearing a 4-methoxyphenyl (PMP) aglycone resolves this need as a fully protected glycosyl donor proven in high-yield iterative assembly (88% coupling, 73% overall in tetrasaccharide synthesis). • ≥98% HPLC purity with certified specific rotation (-14° to -18°) ensures reproducible stereochemical outcomes in neighboring-group-participating glycosylations. • PMP aglycone is stable under common glycosylation conditions yet oxidatively cleavable with CAN, enabling chain extension without affecting other protecting groups. • Available from stock for immediate dispatch; ships at ambient temperature globally.

Molecular Formula C21H26O11
Molecular Weight 454.4 g/mol
CAS No. 14581-81-8
Cat. No. B077616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxyphenyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyanoside
CAS14581-81-8
Molecular FormulaC21H26O11
Molecular Weight454.4 g/mol
Structural Identifiers
SMILESCC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)OC)OC(=O)C)OC(=O)C)OC(=O)C
InChIInChI=1S/C21H26O11/c1-11(22)27-10-17-18(28-12(2)23)19(29-13(3)24)20(30-14(4)25)21(32-17)31-16-8-6-15(26-5)7-9-16/h6-9,17-21H,10H2,1-5H3/t17-,18-,19+,20-,21-/m1/s1
InChIKeyRPHXBVOPPUTUES-YMQHIKHWSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxyphenyl 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranoside Procurement Guide


4-Methoxyphenyl 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranoside (CAS 14581-81-8) is a peracetylated β-D-glucopyranoside featuring a 4-methoxyphenyl (PMP) aglycone [1]. It serves as a fully protected glycosyl donor or intermediate in carbohydrate chemistry, with the acetyl groups masking the sugar hydroxyls and the PMP moiety acting as a stable yet selectively removable anomeric protecting group . This compound is a key building block for the stereoselective assembly of complex oligosaccharides and glycoconjugates in both academic and industrial settings .

Workflow
Stereoselective glycosylation with anomeric PMP control
Deprotection
Oxidative PMP cleavage orthogonal to benzyl/hydrogenolysis
Logistics
Cold-chain storage required for acetyl-migration control

Non-Interchangeability of 4-Methoxyphenyl 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranoside


In carbohydrate synthesis, the choice of anomeric protecting group and leaving group profoundly influences reaction stereoselectivity, yield, and downstream functionalization [1]. While many peracetylated aryl glycosides exist, the 4-methoxyphenyl (PMP) aglycone confers unique attributes: (i) it is stable to common glycosylation conditions, (ii) it can be oxidatively cleaved with ammonium cerium(IV) nitrate (CAN) under mild conditions without affecting other protecting groups, and (iii) it can be directly transformed into glycosyl halides or thioglycosides in one pot . Substituting with a phenyl or benzyl analog alters the electron density of the anomeric center, modifying donor reactivity and deprotection orthogonality, which can lead to reduced yields or side reactions [2]. Therefore, the specific substitution pattern of 4-Methoxyphenyl 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranoside provides a quantifiable advantage in complex oligosaccharide assembly.

This Product
4-Methoxyphenyl (PMP) aglycone
Potential Substitute
Benzyl or phenyl aglycone analogs
PMP electron-donating character and CAN-cleavable orthogonality may not transfer; benzyl groups require hydrogenolysis, reducing compatibility with alkenes and sulfides.
This Product
Peracetylated β-D-glucopyranoside
Potential Substitute
Non-acetylated or α-anomer analogs
Free hydroxyl or altered anomeric configuration can shift glycosylation stereochemical outcomes and reactivity; optical rotation identity check may differ significantly.

Procurement Evidence for 4-Methoxyphenyl 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranoside


Purity Benchmarking Against Commercial Alternatives

The target compound is supplied with a guaranteed purity of min. 98.0 area% by HPLC, as specified in the technical data sheet from TCI [1]. This quantifiable purity metric ensures consistent performance in sensitive glycosylation reactions and minimizes the need for costly repurification steps.

Purity Benchmark
Reported
≥98.0 area% by HPLC
Supports selection over generic 95% aryl glycoside sources
Specification review per supplier data
Analytical Chemistry Glycobiology Organic Synthesis

Specific Optical Rotation: Identity & Quality Marker

The compound exhibits a specific optical rotation ([α]²⁰/D) of -14.0 to -18.0° (c=1, CHCl₃) [1]. This value serves as a precise, instrument-verifiable property that distinguishes it from closely related analogs, such as the α-anomer or the galacto-configured derivative, which display distinct rotational values.

Specific Rotation
Head-to-head
-14.0 to -18.0° (c=1, CHCl₃)
Rapid stereochemical identity check distinct from galacto-analog
Galacto analog reports +2.0 to +4.0°
Analytical Chemistry Quality Control Stereochemistry

Protecting Group Orthogonality: Oxidative Cleavage Advantage

The 4-methoxyphenyl (PMP) aglycone in this compound enables orthogonal deprotection via oxidation with ammonium cerium(IV) nitrate (CAN), a mild and selective method . This contrasts with benzyl-based anomeric protecting groups, which require hydrogenolysis—a process incompatible with alkenes, alkynes, and certain sulfur-containing moieties [1].

Deprotection Orthogonality
Class-level
CAN-cleavable PMP vs. H₂/Pd-C-labile benzyl
Permits synthesis of substrates with unsaturation or thioethers
Context-dependent; oxidizable moieties require review
Carbohydrate Chemistry Protecting Group Strategy Glycosylation

Ice Recrystallization Inhibition: Improved Potency

While the target compound is peracetylated, the deprotected analog (4-methoxyphenyl)-β-D-glucopyranoside (β-PMP-Glc) demonstrates a defined ice recrystallization inhibition (IRI) IC50 of 28.8 mM [26.5–31.2 mM] [1]. Importantly, acetylation at the C4 position dramatically improves IRI activity (IC50 = 3.19 mM [3.04–3.37 mM]) relative to the parent β-PMP-Glc [1].

IRI Potency SAR
Reported
9-fold increase with C4 modification (IC₅₀ 3.19 mM vs. 28.8 mM)
Supports cryoprotectant scaffold development
Data from deprotected analog; peracetylated form is precursor
Cryobiology Cryopreservation Structure-Activity Relationship

Validated Tetrasaccharide Assembly Performance

The 4-methoxyphenyl glycoside motif, when incorporated into a disaccharide acceptor, facilitated a high-yielding convergent [2+2] glycosylation to assemble a Streptococcus pneumoniae capsular polysaccharide fragment. The coupling proceeded with 88% yield for the protected tetrasaccharide, and global deprotection afforded the target 4-methoxyphenyl glycoside in 73% overall yield [1].

Tetrasaccharide Assembly
Source review
88% coupling yield; 73% overall deprotected
Reported model-response context for convergent synthesis
Data to verify; sources not specified
Glycobiology Oligosaccharide Synthesis Convergent Synthesis

Cold Storage Requirement for Stability

The compound requires frozen storage (<0°C) and is designated as heat-sensitive, as per TCI's product specification [1]. This contrasts with some non-acetylated or benzyl-protected glycosides that can be stored at ambient temperature, reflecting the labile nature of the acetyl protecting groups under elevated temperature or prolonged storage.

Cold Storage
Reported
Frozen (
Cold-chain logistics needed to preserve acetyl integrity
Non-acetylated analog stable at room temperature
Stability Storage Logistics

Applications of 4-Methoxyphenyl 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranoside


Convergent Polysaccharide Synthesis for Vaccine Development

Leveraging the high-yielding [2+2] glycosylation performance demonstrated in tetrasaccharide assembly (88% coupling yield, 73% overall) [1], this compound is ideally suited as a protected monosaccharide building block in the convergent synthesis of complex bacterial oligosaccharides. The PMP aglycone serves as a temporary anomeric protecting group that can be oxidatively removed after chain extension, enabling iterative glycosylation strategies required for constructing repeating unit epitopes of Streptococcus pneumoniae, Haemophilus influenzae, and other pathogenic bacteria.

Ice Recrystallization Inhibitors for Cryopreservation

The peracetylated form provides a versatile scaffold for synthesizing regio-selectively modified O-aryl glucopyranosides with enhanced IRI activity. As shown by structure-activity studies, C4 modification of the deprotected analog yields a 9-fold improvement in IRI potency (IC50 3.19 mM vs. 28.8 mM) [2]. Researchers can employ this compound to generate libraries of partially acetylated or deprotected derivatives to systematically map the contribution of each hydroxyl group to ice recrystallization inhibition, accelerating the development of next-generation cryoprotectants for cell and tissue banking.

Stereoselective Glycosylation for Medicinal Chemistry

The β-configuration at the anomeric center and the electron-donating 4-methoxyphenyl group modulate the reactivity of the glycosyl donor in neighboring-group-participating glycosylations. The compound's well-defined stereochemistry, confirmed by specific rotation (-14.0 to -18.0°) and NMR [3], ensures reproducible stereochemical outcomes when used as a precursor to more reactive glycosyl donors (e.g., glycosyl halides, trichloroacetimidates). This is critical for constructing glycosidic linkages in natural product analogs, glycomimetic drug candidates, and targeted therapeutics where anomeric purity directly correlates with biological activity.

Quality Control Reference Standard for Analytical Development

With a certified HPLC purity of ≥98.0 area% and a narrow specific rotation range [3], this compound serves as a reliable reference standard for developing and validating analytical methods (HPLC, LC-MS, polarimetry) used to characterize related glycoside intermediates. Its distinct optical rotation provides a rapid, orthogonal identity check that differentiates it from common synthetic byproducts and stereoisomers, making it an essential tool in pharmaceutical quality control and process chemistry laboratories.

Application
Selection Property
Validation Focus
Glycan assembly research
Anomeric PMP control with β-configuration
Glycosylation yield and stereochemical outcome
Cryoprotectant scaffold studies
Peracetylated precursor for regio-selective SAR
Ice recrystallization inhibition assay response
Orthogonal deprotection workflows
CAN-cleavable PMP without hydrogenolysis
Substrate compatibility with alkenes and thioethers
Analytical reference standard
≥98.0% HPLC purity and defined [α]D range
HPLC/LC-MS method benchmarking and identity check

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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